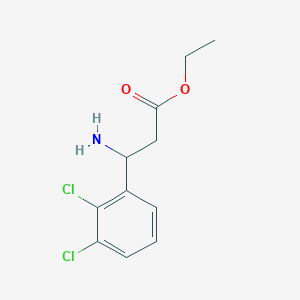![molecular formula C16H30N2O B11853932 N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide CAS No. 87943-76-8](/img/structure/B11853932.png)
N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide is a chemical compound with the molecular formula C16H30N2O. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirotridecane and a carboxamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide typically involves the reaction of a spirocyclic amine with a carboxylic acid derivative. One common method includes the use of N-propylamine and 8-azaspiro[5.7]tridecane-8-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Azaspiro[5.7]tridecane-8-carboxamide: Lacks the N-propyl group, which may affect its biological activity and chemical properties.
N-Butyl-8-azaspiro[5.7]tridecane-8-carboxamide: Contains a butyl group instead of a propyl group, leading to differences in solubility and reactivity.
Uniqueness
N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide is unique due to its specific spirocyclic structure and the presence of the N-propyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
87943-76-8 |
|---|---|
Molekularformel |
C16H30N2O |
Molekulargewicht |
266.42 g/mol |
IUPAC-Name |
N-propyl-8-azaspiro[5.7]tridecane-8-carboxamide |
InChI |
InChI=1S/C16H30N2O/c1-2-12-17-15(19)18-13-8-4-7-11-16(14-18)9-5-3-6-10-16/h2-14H2,1H3,(H,17,19) |
InChI-Schlüssel |
OFFSEHOWQBBWGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)N1CCCCCC2(C1)CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate](/img/structure/B11853865.png)


![Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]-](/img/structure/B11853878.png)

![3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11853891.png)

![Ethyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11853903.png)



